
Frovatriptan
Overview
Description
Frovatriptan is a selective serotonin (5-HT1B/1D) receptor agonist belonging to the triptan class, approved for the acute treatment of migraine and menstrual migraine prophylaxis. Its distinct pharmacokinetic profile, characterized by a prolonged plasma elimination half-life (t½) of 26–29.3 hours, is attributed to its high affinity for 5-HT1B receptors and metabolism via multiple pathways (CYP1A2 and non-CYP routes), minimizing drug-drug interactions . The recommended dose is 2.5 mg, balancing efficacy with a favorable tolerability profile .
Preparation Methods
The preparation of frovatriptan involves several synthetic routes and reaction conditions. One method includes the reaction of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole . This product is then hydrolyzed with sodium hydroxide to give 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is further treated with tosyl chloride in the presence of pyridine to yield the corresponding tosylated tetrahydrocarbazole . The tosyloxy group is removed by treatment with methylamine in a sealed tube at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Chemical Reactions Analysis
Frovatriptan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium hydroxide for hydrolysis, tosyl chloride for tosylation, and methylamine for the removal of the tosyloxy group . The major products formed from these reactions include 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Scientific Research Applications
Pharmacological Profile
Frovatriptan acts as a selective agonist for the serotonin receptors 5-HT_1B and 5-HT_1D, which play critical roles in alleviating migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. Its unique molecular structure allows for a longer duration of action, making it suitable for treating prolonged migraine episodes .
Key Pharmacological Properties
Property | Description |
---|---|
Half-life | ~26 hours |
Receptor Affinity | High for 5-HT_1B and 5-HT_1D; moderate for 5-HT_1A and 5-HT_1F |
Mechanism of Action | Cerebral vasoconstriction and reduction of neurogenic inflammation |
Efficacy in Acute Migraine Treatment
This compound has been extensively studied for its effectiveness in treating acute migraine attacks. In several randomized controlled trials, it has demonstrated consistent efficacy compared to other triptans such as rizatriptan, zolmitriptan, and almotriptan.
Comparative Efficacy Studies
- This compound vs. Rizatriptan : A study involving over 400 patients found no significant difference in pain-free rates at 2 hours (33% for this compound vs. 39% for rizatriptan) but noted that this compound had a lower recurrence rate within 48 hours .
- Long-term Use : In a long-term open-label study, patients reported sustained efficacy over multiple migraine attacks treated with this compound over one year, highlighting its potential for chronic use in predictable migraine scenarios like menstrual migraines .
Patient Profiles and Response Rates
Research shows that certain patient demographics respond more favorably to this compound:
- Menstrually Related Migraines : this compound has been shown to be particularly effective in women experiencing migraines related to their menstrual cycle .
- Rapid Responders : Approximately 36% of subjects in studies were classified as rapid responders, achieving significant pain reduction within two hours of administration .
Safety Profile
This compound is generally well-tolerated with a favorable safety profile compared to other triptans. Adverse events are typically mild and transient, with a low incidence of serious side effects reported in clinical trials .
Common Adverse Events
Adverse Event | Incidence (%) |
---|---|
Nausea | ~10% |
Dizziness | ~7% |
Fatigue | ~6% |
Case Study 1: Long-term Efficacy
In a case series involving patients who used this compound over an extended period, participants reported improved quality of life due to better control over their migraine episodes. The long half-life allowed for fewer doses needed per month compared to traditional triptans.
Case Study 2: Unique Phenotypes
A structured analysis of migraine phenotypes indicated that patients with specific triggers (e.g., hormonal changes) benefited significantly from this compound. This tailored approach emphasizes the importance of understanding individual patient profiles when prescribing migraine treatments .
Mechanism of Action
Frovatriptan exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors . This action results in the inhibition of intracranial and extracerebral artery vasodilation, along with possible anti-inflammatory and pain-inhibiting effects . This compound is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine . Research has shown that migraine can be caused by the swelling of blood vessels around the brain, and this compound eases the pain associated with migraine by narrowing these blood vessels .
Comparison with Similar Compounds
Pharmacokinetic Comparison with Other Triptans
Frovatriptan’s pharmacokinetics differ significantly from other triptans, particularly in its extended t½ and linear pharmacokinetics across doses (2.5–10 mg) . Key comparisons include:
Parameter | This compound | Rizatriptan | Zolmitriptan | Almotriptan | Naratriptan |
---|---|---|---|---|---|
t½ (h) | 26–29.3 | 2–3.2 | 3 | 3.5 | 5–6 |
Tmax (h) | 2.7 | 2.3 | 2.5 | 2.5 | 2–3 |
Bioavailability | 24–30% | 45% | 40% | 70% | 63% |
Metabolism | CYP1A2 + non-CYP | MAO-A | CYP1A2/CYP3A4 | MAO-A + CYP | CYP450 |
Sex-specific differences in Cmax and t½ are observed in this compound (higher in females), likely due to greater bioavailability and volume of distribution in women, though these differences lack clinical significance .
Efficacy in Acute Migraine Treatment
Headache Relief and Pain-Free Rates
- This compound vs. Rizatriptan/Zolmitriptan/Almotriptan : Pooled analyses of head-to-head trials show comparable 2-hour pain relief (37–43%) and pain-free rates (9–23%) but superior sustained relief due to lower recurrence rates .
- This compound vs. Sumatriptan : Sumatriptan 100 mg demonstrates higher 2-hour pain relief (47% vs. 37%) but similar recurrence rates (25% vs. 31%) .
Headache Intensity Reduction
- At 4 hours, this compound shows significantly lower mean headache intensity (0.5 ± 0.6) compared to rizatriptan (1.2 ± 1.1, p < 0.001) and almotriptan .
Recurrence Rates and Sustained Efficacy
This compound’s extended t½ correlates with the lowest recurrence rates among triptans:
Triptan | 24-Hour Recurrence Rate | 48-Hour Recurrence Rate |
---|---|---|
This compound | 11% | 15% |
Rizatriptan | 24% | 26% |
Almotriptan | 44% | – |
Zolmitriptan | 24% | – |
Sustained pain-free rates at 48 hours are comparable across triptans (18–26%), though this compound’s lower recurrence enhances long-term efficacy .
Role in Menstrual Migraine Prophylaxis
This compound is first-line for perimenstrual prophylaxis due to its sustained efficacy:
- Short-Term Prophylaxis : Twice-daily dosing (2.5 mg BID) reduces menstrually associated migraine (MAM) incidence to 41% vs. 67% with placebo (p < 0.0001) and decreases rescue medication use .
- Sustained Pain-Free Rates : Post-hoc analyses show a 66% relative risk reduction in recurrence compared to other triptans .
Biological Activity
Frovatriptan is a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, primarily used in the treatment of migraine. Its unique pharmacological profile, particularly its long half-life and efficacy in treating menstrually associated migraine (MAM), makes it a significant compound in migraine management.
Pharmacodynamics
This compound exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, with a binding affinity approximately four times greater than that of sumatriptan at the 5-HT_1B receptor. It acts by:
- Vasoconstriction : this compound inhibits excessive dilation of extracerebral and intracranial arteries, which is crucial during migraine attacks.
- Inhibition of Trigeminal Nuclei : It reduces trigeminal nuclei cell excitability, contributing to its analgesic effects.
- Reduction of Inflammation : The activation of these receptors also helps to mitigate neurogenic inflammation associated with migraines .
Pharmacokinetics
This compound's pharmacokinetic properties are distinct among triptans:
- Absorption : Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of about 22%–30%.
- Half-life : The terminal half-life is approximately 26 hours, allowing for sustained therapeutic effects, particularly beneficial for MAM management .
- Metabolism : Primarily metabolized by CYP 1A2, yielding several metabolites with varying affinities for serotonin receptors. Notably, desmethyl this compound has significantly lower receptor affinity compared to the parent compound .
Case Studies and Clinical Trials
-
Menstrually Associated Migraine (MAM) :
- A randomized trial involving 546 women demonstrated that this compound significantly reduced the incidence of MAM headaches. The incidence during a six-day perimenstrual period was 67% for placebo, 52% for this compound 2.5 mg once daily (QD), and 41% for twice daily (BID) administration. Both dosing regimens were superior to placebo, with BID showing greater efficacy (p < 0.001) .
-
Acute Migraine Treatment :
- In a double-blind study comparing this compound to rizatriptan, patients treated with this compound exhibited a longer duration of pain relief and a higher rate of being pain-free at four hours without rescue medication (38.9% vs. 5.6%, p = 0.045). The cumulative hazard of recurrence was also lower in the this compound group .
Data Table: Pharmacokinetic and Efficacy Comparison
Parameter | This compound | Rizatriptan |
---|---|---|
Terminal Half-Life | 26 hours | 3.2 hours |
Oral Bioavailability | 22%–30% | 40% |
Time to Peak Concentration | ~2–3 hours | ~2.3 hours |
Pain-Free at 4 Hours | 38.9% | 5.6% |
Cumulative Recurrence Hazard | Lower | Higher |
Safety Profile
This compound is generally well-tolerated, with adverse events similar to those observed with placebo treatments. Common side effects include dizziness, fatigue, and nausea, but serious cardiovascular events are rare due to its selective action on serotonin receptors rather than broader vasoconstrictive effects seen in non-selective agents .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Frovatriptan’s mechanism of action in migraine pathophysiology?
- Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., serotonin 5-HT receptors) using radioligand displacement techniques . Validate findings with in vivo models such as electrically induced trigeminovascular activation in rodents, measuring calcitonin gene-related peptide (CGRP) release. Ensure models account for sex-based differences in receptor density and pharmacokinetic variability .
Q. How can researchers address variability in this compound’s pharmacokinetic parameters across clinical studies?
- Methodological Answer : Use population pharmacokinetic (PopPK) modeling to identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing drug exposure. Design crossover trials with standardized sampling times and bioanalytical methods (LC-MS/MS) to minimize inter-study variability .
Q. What statistical approaches are recommended for analyzing this compound’s efficacy in early-phase trials?
- Methodological Answer : Apply mixed-effects models to handle missing data in migraine diary entries. Use non-inferiority testing with pre-specified margins for comparison against established triptans. Stratify analyses by migraine subtype (e.g., with/without aura) .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s long-term safety profile?
- Methodological Answer : Implement prospective cohort studies with active surveillance for adverse events (e.g., medication-overuse headache). Use propensity score matching to control for confounders like comorbid depression or concurrent NSAID use. Leverage real-world data (RWD) from pharmacovigilance databases .
Q. What strategies optimize this compound’s formulation stability in preclinical neurovascular studies?
- Methodological Answer : Conduct forced degradation studies under ICH guidelines (e.g., Q1A(R2)) to identify pH-sensitive degradation pathways. Use differential scanning calorimetry (DSC) to assess excipient compatibility. For in situ brain perfusion models, validate stability via HPLC-UV at 230 nm .
Q. How can translational gaps between this compound’s preclinical and clinical data be addressed?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict human exposure from rodent data. Validate using microdosing trials with C-labeled this compound and accelerator mass spectrometry (AMS). Cross-reference with human induced pluripotent stem cell (iPSC)-derived blood-brain barrier models .
Q. Methodological Frameworks
Properties
IUPAC Name |
(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQPHWEGNHMSK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023080 | |
Record name | Frovatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Frovatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.23e-01 g/L | |
Record name | Frovatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Frovatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. | |
Record name | Frovatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00998 | |
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Record name | FROVATRIPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
158747-02-5 | |
Record name | Frovatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158747-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Frovatriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frovatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Frovatriptan | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FROVATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FROVATRIPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Frovatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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